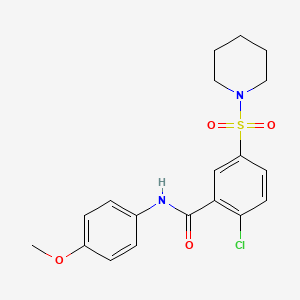![molecular formula C20H28ClN3O3 B6103724 methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6103724.png)
methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate, also known as MK-212, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
作用機序
The exact mechanism of action of methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate is not fully understood. However, it has been proposed that it acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2C receptor. It may also modulate the activity of other neurotransmitter systems, including dopamine and noradrenaline.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and easy to synthesize. However, it has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate. One direction is to further investigate its therapeutic potential in various medical conditions, including anxiety, depression, schizophrenia, and Parkinson's disease. Another direction is to study its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate its exact mechanism of action and to develop more potent and selective derivatives of this compound.
合成法
Methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate can be synthesized by reacting 4-(3-chlorophenyl)-1-piperazinecarboxylic acid with 1-piperidinyl-3-oxobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product as a white crystalline powder, which can be purified by recrystallization.
科学的研究の応用
Methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has been studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, schizophrenia, and Parkinson's disease. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve motor function and reduce motor deficits in animal models of Parkinson's disease.
特性
IUPAC Name |
methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-27-20(26)8-7-19(25)24-9-3-6-18(15-24)23-12-10-22(11-13-23)17-5-2-4-16(21)14-17/h2,4-5,14,18H,3,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIFCBHHZAUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[cyclohexyl(methyl)amino]-3-(3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6103656.png)

![1-(2,3-dimethoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6103668.png)
![7-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6103671.png)
![N-methyl-5-(1-{[5-(4H-1,2,4-triazol-3-ylthio)-2-furyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6103676.png)

![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile oxalate](/img/structure/B6103686.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6103699.png)

![ethyl 1-{[(2,6-dimethylphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6103708.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6103713.png)